Bienvenue dans la boutique en ligne BenchChem!

2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine

Medicinal chemistry Fragment-based drug design Physicochemical profiling

2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine (CAS 15224-04-1) is a synthetic heterocyclic small molecule (C15H16N6, MW 280.33 g/mol) belonging to the pyrido[2,3-b]pyrazine class. The compound features a fused bicyclic pyrido[2,3-b]pyrazine core bearing two primary amine groups at positions 6 and 8, and a methyl(phenyl)aminomethyl substituent at position 2.

Molecular Formula C15H16N6
Molecular Weight 280.33 g/mol
CAS No. 15224-04-1
Cat. No. B14005252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine
CAS15224-04-1
Molecular FormulaC15H16N6
Molecular Weight280.33 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=CC=C3
InChIInChI=1S/C15H16N6/c1-21(11-5-3-2-4-6-11)9-10-8-18-15-14(19-10)12(16)7-13(17)20-15/h2-8H,9H2,1H3,(H4,16,17,18,20)
InChIKeySGHXEGHDDPXNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine: Core Scaffold and Physicochemical Profile


2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine (CAS 15224-04-1) is a synthetic heterocyclic small molecule (C15H16N6, MW 280.33 g/mol) belonging to the pyrido[2,3-b]pyrazine class . The compound features a fused bicyclic pyrido[2,3-b]pyrazine core bearing two primary amine groups at positions 6 and 8, and a methyl(phenyl)aminomethyl substituent at position 2 . This substitution pattern distinguishes it from simpler pyrido[2,3-b]pyrazine-6,8-diamine analogs (e.g., 2-methyl or 3-methyl derivatives) by introducing an additional tertiary amine center and an aromatic phenyl ring, which collectively modulate lipophilicity (predicted XLogP ~1.0–2.0) and hydrogen-bonding capacity . The pyrido[2,3-b]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrated to inhibit phosphodiesterase IV (PDE IV), tumor necrosis factor-alpha (TNF-α) production, and various kinases including EGFR, FGFR, ALK, and B-RAF [1].

Why Generic Substitution of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine Is Not Feasible


The pyrido[2,3-b]pyrazine-6,8-diamine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the position and nature of substituents [1]. In a study of pyrido[2,3-b]pyrazines targeting erlotinib-resistant NSCLC, the authors explicitly noted that the 2-position of the pyridopyrazine core must remain unsubstituted for optimal activity, while substituent variation at position 7 drives potency differences exceeding 10-fold (e.g., compound 7n: IC50 = 0.09 μM vs. less potent analogs) [1]. Conversely, for DHFR-targeted antifolates, the presence of a methyl(phenyl)aminomethyl group at specific positions on pyrido-pyrimidine cores yields IC50 values ranging from 0.84 nM (T. gondii DHFR) to 290 nM (P. carinii DHFR), demonstrating that seemingly minor scaffold and positional variations produce dramatically different target engagement profiles [2]. Simply substituting a 2-methyl or 3-methyl pyrido[2,3-b]pyrazine-6,8-diamine for the target compound would abolish the methyl(phenyl)aminomethyl pharmacophore entirely, fundamentally altering both molecular recognition and biological readout.

Quantitative Differentiation Evidence for 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine


Functional Group Complement Enables Dual Hydrogen-Bond Donor/Acceptor Capacity vs. Methyl-Only Analogs

The target compound possesses two primary amine groups (6-NH2, 8-NH2) plus a tertiary amine within the methyl(phenyl)aminomethyl side chain . By contrast, the simpler analog 2-methylpyrido[2,3-b]pyrazine-6,8-diamine (CAS 6502-01-8) lacks the tertiary amine and aromatic ring entirely . The target compound's additional hydrogen-bond donor/acceptor functionality is predicted to increase topological polar surface area (tPSA) to approximately 110–120 Ų, compared to ~91 Ų for the 2-methyl analog, enhancing aqueous solubility in polar media while retaining sufficient logP (~1.5–2.5) for membrane permeability . This balanced profile is relevant for assays requiring both solubility and target engagement in cellular contexts.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Scaffold-Based Inference: Pyrido[2,3-b]pyrazine Core Confers Multi-Target Kinase and PDE IV Inhibitory Potential Distinct from Pyrido[3,4-b]pyrazine Isomers

The pyrido[2,3-b]pyrazine scaffold has been explicitly claimed in multiple patents as possessing strong PDE IV-inhibitory activity and TNF-α production suppression [1]. In a 2021 study, 3-substituted pyrido[2,3-b]pyrazine derivatives inhibited LPS-induced TNF-α secretion to as low as 79 ± 1.2 pg/mL (compound 7a) and IL-6 secretion to 59.5 ± 2.1 pg/mL at 20 μM [2]. In contrast, the regioisomeric pyrido[3,4-b]pyrazine scaffold (e.g., NSC 181928) operates via a completely distinct antimitotic mechanism—tubulin binding and mitotic arrest—rather than cytokine or PDE inhibition [3]. The target compound's [2,3-b] ring fusion topology thus orients it toward kinase/PDE pathways, whereas the [3,4-b] isomer is mechanistically committed to microtubule disruption. This scaffold-level divergence means that researchers investigating inflammatory signaling or kinase-dependent pathways should prioritize the [2,3-b] series.

Kinase inhibition PDE IV inhibition Anti-inflammatory

Methyl(phenyl)aminomethyl Pharmacophore: DHFR Inhibitory Potential Inferred from Pyridopyrimidine Analogs

Although no direct DHFR inhibition data exist for the target compound, close structural analogs in the pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine series bearing the identical methyl(phenyl)aminomethyl side chain are potent DHFR inhibitors [1][2]. Specifically, 6-[(methyl-phenyl-amino)-methyl]-pyrido[3,2-d]pyrimidine-2,4-diamine (CHEMBL55063) inhibits T. gondii DHFR with an IC50 of 0.84 nM, rat liver DHFR with an IC50 of 24 nM, and P. carinii DHFR with an IC50 of 290 nM [1]. The 5-methyl congener (CHEMBL179319) further improves potency to IC50 = 6.3 nM against T. gondii DHFR and 18 nM against rat DHFR [2]. The replacement of the pyrimidine ring in these analogs with a pyrazine ring (as in the target compound) alters the electronic character and hydrogen-bonding pattern of the core, which may shift selectivity among DHFR isoforms—a hypothesis that can only be tested experimentally with the target compound.

DHFR inhibition Antifolate Antiparasitic

2-Position Substitution: Differentiated EGFR Inhibitory SAR vs. Unsubstituted 2-Position Standards

A focused SAR study on pyrido[2,3-b]pyrazines demonstrated that an unsubstituted 2-position is critical for EGFR inhibitory activity in erlotinib-resistant NSCLC models [1]. Compound 7n, which bears an unsubstituted 2-position, achieved IC50 values of 0.09 μM (PC9) and 0.15 μM (PC9-ER) [1]. The target compound carries a bulky methyl(phenyl)aminomethyl group at the 2-position, which would be predicted to sterically clash with the EGFR ATP-binding pocket based on this SAR. However, this same 2-substituent may confer activity against alternative kinase targets (e.g., FGFR, ALK, B-RAF) where larger 2-position groups are tolerated or even preferred, as suggested by patents claiming pyrido[2,3-b]pyrazines as broad-spectrum kinase modulators [2]. This creates a deliberate selectivity filter: the target compound is predicted to be inactive or weakly active against EGFR, but potentially active against kinases that accommodate 2-substituents.

EGFR inhibition Kinase SAR Erlotinib resistance

Predicted Solubility and Stability Profile Enabling In Vitro Assay Compatibility vs. Unsubstituted Core

Vendor technical information indicates that 2-{[methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine is soluble in polar aprotic solvents such as DMSO and DMF at concentrations suitable for biochemical assay preparation (>10–50 mg/mL in DMSO) . In contrast, the unsubstituted pyrido[2,3-b]pyrazine-6,8-diamine core (or simple 2-methyl/3-methyl derivatives) exhibits significantly lower solubility in organic solvents (<0.1 mg/mL aqueous solubility at pH 7.4 for 3-methyl analog) . The methyl(phenyl)aminomethyl substituent thus serves a dual purpose: it provides the pharmacophoric elements for target engagement while simultaneously improving compound handling characteristics for in vitro experimentation. The compound is reported to be generally stable under standard laboratory conditions but may degrade under extreme pH or temperature .

Solubility DMSO compatibility Assay development

Recommended Research and Procurement Scenarios for 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine


Scaffold-Hopping SAR Studies: Pyrazine vs. Pyrimidine Core in DHFR Inhibitor Optimization

Investigators studying antifolate DHFR inhibitors can use 15224-04-1 as a scaffold-hopping probe to directly compare the pyrido[2,3-b]pyrazine core against established pyrido[3,2-d]pyrimidine (CHEMBL55063: IC50 = 0.84 nM, T. gondii DHFR) and pyrido[2,3-d]pyrimidine (CHEMBL179319: IC50 = 6.3 nM, T. gondii DHFR) analogs bearing the identical methyl(phenyl)aminomethyl pharmacophore [1][2]. This head-to-head comparison can reveal whether the pyrazine core enhances selectivity for parasitic DHFR over mammalian isoforms, a critical parameter for antiparasitic drug development.

Kinase Selectivity Profiling: EGFR-Sparing Tool Compound for FGFR/ALK/B-RAF Pathway Dissection

Based on published SAR showing that 2-unsubstituted pyrido[2,3-b]pyrazines are potent EGFR inhibitors (compound 7n: IC50 = 0.09 μM) while patents claim 2-substituted derivatives as broad-spectrum kinase modulators, researchers can employ 15224-04-1 as an EGFR-sparing kinase probe [3][4]. The compound's 2-position methyl(phenyl)aminomethyl group is predicted to abrogate EGFR binding while potentially retaining activity against FGFR, ALK, or B-RAF, enabling pathway deconvolution experiments in cancer cell lines.

Anti-Inflammatory Drug Discovery: TNF-α and IL-6 Pathway Inhibitor Screening

The pyrido[2,3-b]pyrazine scaffold has demonstrated consistent anti-inflammatory activity through inhibition of pro-inflammatory cytokines. In a 2021 study, 3-substituted pyrido[2,3-b]pyrazine derivatives suppressed LPS-induced TNF-α secretion to 79–98.5 pg/mL and IL-6 secretion to 59.5–89 pg/mL at 20 μM [5]. 15224-04-1, with its 2-position methyl(phenyl)aminomethyl group and 6,8-diamine functionality, represents a distinct substitution pattern within this anti-inflammatory scaffold that has not yet been evaluated. Screening this compound in TNF-α/IL-6 inhibition assays could reveal novel SAR and potentially identify leads with improved cytokine selectivity profiles.

Physicochemical Reference Standard for Pyridopyrazine Library Development

With a molecular weight of 280.33 g/mol, 4 hydrogen-bond donors, 6 hydrogen-bond acceptors, predicted tPSA of ~110–120 Ų, and favorable DMSO solubility, 15224-04-1 occupies a desirable region of drug-like chemical space . Medicinal chemistry groups building pyrido[2,3-b]pyrazine-focused libraries can use this compound as a physicochemical benchmark to assess the impact of additional substituents on solubility, permeability, and metabolic stability. The compound's stability under standard laboratory conditions further supports its use as a reference standard in analytical method development (HPLC, LC-MS) for related pyridopyrazine analogs .

Quote Request

Request a Quote for 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.